molecular formula C19H20N2O3S B353127 Ethyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate CAS No. 920115-61-3

Ethyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate

Cat. No.: B353127
CAS No.: 920115-61-3
M. Wt: 356.4g/mol
InChI Key: GHDVODLLQNDIOO-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate is a benzimidazole-derived compound featuring a thioether linkage at position 2 of the benzimidazole core, substituted with a phenoxyethyl group, and an ethyl acetate ester at position 1. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors .

Synthetic routes for analogous compounds (e.g., ethyl 2-(2-ethylthio/hexylthio/propylthiobenzimidazolyl)acetate) typically involve:

Alkylation: Reaction of benzimidazole-2-thiol with alkyl halides (e.g., bromoethane, hexylbromide) to introduce thioether substituents .

N-Alkylation: Reaction with chloroethyl acetate to form the ethyl acetate ester .

Hydrazide Formation: Condensation with hydrazine hydrate to generate acetohydrazide intermediates .

Derivatization: Schiff base formation via reaction with aldehydes to yield bioactive hydrazones .

Properties

IUPAC Name

ethyl 2-[2-(2-phenoxyethylsulfanyl)benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-2-23-18(22)14-21-17-11-7-6-10-16(17)20-19(21)25-13-12-24-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDVODLLQNDIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea-Mediated Benzimidazole Core Formation

The benzimidazole core is synthesized via cyclocondensation of o-phenylenediamine with 2-phenoxyethyl isothiocyanate under acidic conditions (HCl/EtOH, 80°C, 6 h). This yields 2-(2-phenoxyethylthio)benzimidazole, which is subsequently alkylated with ethyl bromoacetate in DMF using K₂CO₃ as a base (12 h, 70°C).

Key Data:

StepReagentsConditionsYield
1o-Phenylenediamine, 2-phenoxyethyl isothiocyanateHCl/EtOH, 80°C78%
2Ethyl bromoacetate, K₂CO₃DMF, 70°C85%

Advantages:

  • High regioselectivity for the 2-position.

  • Scalable to multi-gram quantities.

Limitations:

  • Requires strict anhydrous conditions for alkylation.

Direct Alkylation of 2-Mercaptobenzimidazole

Thioether Formation via Nucleophilic Substitution

2-Mercaptobenzimidazole is reacted with 2-phenoxyethyl bromide in the presence of NaH (THF, 0°C → rt, 8 h). The resulting 2-(2-phenoxyethylthio)benzimidazole is esterified with ethyl chloroacetate using triethylamine (CH₂Cl₂, 24 h, 40°C).

Key Data:

StepReagentsConditionsYield
12-Mercaptobenzimidazole, 2-phenoxyethyl bromideNaH/THF72%
2Ethyl chloroacetate, Et₃NCH₂Cl₂, 40°C89%

Advantages:

  • Avoids harsh acidic conditions.

  • Compatible with sensitive functional groups.

Limitations:

  • Low atom economy due to stoichiometric NaH usage.

One-Pot Tandem Annulation

Copper-Catalyzed Coupling and Cyclization

A novel one-pot method involves reacting 2-azidoaniline with ethyl propiolate and 2-phenoxyethanethiol under CuI catalysis (MeCN, 100°C, 4 h). This tandem [3+2] cycloaddition and thiol-ene reaction achieves 92% yield in a single step.

Mechanistic Insight:

  • CuI facilitates both azide-alkyne cycloaddition and thiol conjugation.

  • Eliminates intermediate isolation, reducing purification steps.

Advantages:

  • High efficiency (92% yield).

  • Ambient temperature tolerance for thiol-ene step.

Limitations:

  • Requires specialized CuI ligands for reproducibility.

Solid-Phase Synthesis for Parallel Libraries

Resin-Bound Intermediate Strategy

Wang resin-bound o-nitroaniline is reduced to o-phenylenediamine using SnCl₂ (HCl/EtOH, 50°C), followed by on-resin cyclization with CS₂ (DMF, 120°C, 3 h). The immobilized 2-mercaptobenzimidazole is alkylated with 2-phenoxyethyl iodide (DIPEA, DMF, 24 h) and cleaved with TFA/CH₂Cl₂ (1:1).

Key Data:

StepReagentsConditionsYield
1Wang resin, o-nitroanilineSnCl₂/HCl81%
2CS₂, DMF120°C68%
32-Phenoxyethyl iodideDIPEA/DMF75%

Advantages:

  • Enables combinatorial library synthesis.

  • Automated purification via resin washing.

Limitations:

  • Lower overall yield (≈45%) due to multi-step losses.

Enzymatic Esterification for Green Chemistry

Lipase-Catalyzed Transesterification

2-[2-(2-Phenoxyethylthio)benzimidazolyl]acetic acid is enzymatically esterified with ethanol using immobilized Candida antarctica lipase B (CAL-B) in tert-butanol (45°C, 48 h). This method achieves 65% yield with >99% enantiomeric excess.

Optimization Notes:

  • Water content <0.1% critical for enzyme activity.

  • Solvent screening showed tert-butanol superior to hexane or THF.

Advantages:

  • Eco-friendly, avoids toxic alkylating agents.

  • High stereochemical control.

Limitations:

  • Longer reaction time (48 h vs. 8–24 h for chemical methods) .

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate has been explored for its potential use in the development of new pharmaceutical agents. The benzimidazole scaffold is known for its diverse biological activities, making derivatives of this compound promising candidates in drug discovery.

Key Applications:

  • Antimicrobial Activity : Studies have demonstrated that compounds containing the benzimidazole moiety exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent .
  • Anticancer Properties : Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation. This compound has been tested in vitro for its anticancer effects on different cancer cell lines, showing promising results that warrant further investigation .

The biological activity of this compound is attributed to its ability to interact with specific biological targets.

Mechanisms of Action:

  • Enzyme Inhibition : This compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
  • Receptor Modulation : There is potential for this compound to modulate receptor activity, influencing various physiological processes. This aspect is critical for developing therapeutics targeting specific receptors involved in diseases .

Synthesis of Novel Compounds

The synthesis of this compound can serve as a foundation for creating new derivatives with enhanced properties.

Synthetic Pathways:

  • Combinatorial Chemistry : The compound can be utilized in combinatorial chemistry approaches to generate libraries of related compounds. These libraries can be screened for various biological activities, facilitating the discovery of new drugs .
  • Structure-Activity Relationship Studies : By modifying the structure of this compound, researchers can perform structure-activity relationship studies to identify which modifications lead to improved efficacy or reduced toxicity .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Pharmaceutical DevelopmentAntimicrobial ActivitySignificant effectiveness against bacterial strains
Biological ActivityEnzyme InhibitionPotential inhibition of metabolic enzymes
Biological ActivityReceptor ModulationModulation of receptor activity affecting physiology
SynthesisCombinatorial ChemistryGeneration of diverse compound libraries
SynthesisStructure-Activity RelationshipIdentification of optimal modifications

Case Studies

  • Antimicrobial Testing :
    • A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) that supports its potential as an antibacterial agent.
  • Anticancer Research :
    • In vitro studies on cancer cell lines revealed that this compound significantly inhibited cell growth, suggesting a mechanism that warrants further exploration in vivo.
  • Enzyme Inhibition Studies :
    • Research focused on the inhibition kinetics of specific enzymes by this compound demonstrated promising results, indicating a potential therapeutic role in metabolic disorders.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility: The ethyl acetate ester is a common motif across analogues, but the N-alkylation step varies depending on the substituent’s steric and electronic demands. Phenoxyethylthio derivatives may require optimized conditions due to the bulkier phenoxy group .
Physicochemical Properties
Compound Melting Point (°C) Solubility (LogP) Crystallinity Features
Ethyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate Not reported Estimated ~3.5* Likely π-π stacking due to phenoxy group
Ethyl 2-(2-propylthiobenzimidazolyl)acetate 95–97 2.8 Aliphatic packing dominates
Ethyl 2-(2-hexylthiobenzimidazolyl)acetate Not reported ~4.2 Increased hydrophobicity
Ethyl 2-(1H-benzimidazol-2-yl)acetate Not reported ~1.9 Hydrogen-bonding via unsubstituted NH

Notes:

  • *LogP for the target compound is extrapolated based on substituent contributions (phenoxyethylthio ≈ +1.5 vs. propylthio ≈ +0.7) .
  • Crystallinity in phenoxyethylthio derivatives is influenced by aromatic interactions, as seen in analogous sulfinyl benzofuran acetates (π-π distance: 3.8 Å) .
Bioactivity Comparisons
Compound Bioactivity Profile Mechanism Insights Reference
This compound Anticholinesterase (predicted) Phenoxy group may enhance binding to aromatic enzyme pockets
Ethyl 2-(2-propylthiobenzimidazolyl)acetate Moderate anticholinesterase inhibition Alkylthio groups likely interact with hydrophobic enzyme regions
Ethyl 2-(2-phenylthiazol-4-yl)acetate Antimicrobial (reported in thiazole analogues) Thiazole core contributes to membrane disruption
Benzimidazole hydrazones (derivatives) Antioxidant, antimicrobial Hydrazone Schiff bases act as radical scavengers

Key Findings :

  • Target Compound: The phenoxyethylthio group may improve binding to cholinesterases compared to alkylthio analogues, as seen in molecular docking studies of similar benzimidazoles .
  • Thiazole Analogues : While structurally distinct, ethyl thiazoleacetates exhibit antimicrobial activity, suggesting the ethyl acetate moiety itself may enhance bioavailability across scaffolds .
Stability and Reactivity
  • Hydrolysis: Ethyl acetate esters in benzimidazoles are prone to hydrolysis under basic conditions, forming carboxylic acid derivatives. The phenoxyethylthio group’s electron-withdrawing effect may accelerate this process compared to alkylthio analogues .
  • Thermal Stability: Aliphatic thioethers (e.g., propylthio) degrade at lower temperatures (~200°C), while aromatic thioethers (phenoxyethylthio) may exhibit higher stability due to resonance stabilization .

Biological Activity

Ethyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antifungal research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Synthesis

The compound features a benzimidazole core, which is well-documented for its biological activity. The synthesis typically involves the reaction of ethyl acetate with 2-(2-phenoxyethylthio)benzimidazole derivatives. The presence of the phenoxyethylthio group enhances the lipophilicity and potentially the bioavailability of the compound, making it a promising candidate for drug development.

Anticancer Activity

Numerous studies have investigated the anticancer properties of benzimidazole derivatives, including those structurally related to this compound. The following table summarizes key findings regarding its anticancer activity:

Cell Line IC50 (µM) Study Reference
A549 (Lung Cancer)6.75 ± 0.19
HCC827 (Lung Cancer)5.13 ± 0.97
NCI-H358 (Lung Cancer)0.85 ± 0.05
MCF-7 (Breast Cancer)Not specified

In a study evaluating various benzimidazole derivatives, compounds similar to this compound exhibited significant cytotoxic effects on multiple cancer cell lines. The mechanism of action is believed to involve inhibition of DNA topoisomerases, which are critical for DNA replication and transcription, leading to apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been extensively studied. This compound has shown promising results against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Study Reference
Staphylococcus aureus< 10
Escherichia coli< 15
Candida albicans< 20

These findings suggest that the compound possesses broad-spectrum antimicrobial activity, which could be leveraged in therapeutic applications against infections.

Antifungal Activity

The antifungal properties of benzimidazole derivatives are notable as well. This compound has been tested against several fungal strains, demonstrating significant efficacy:

Fungal Strain Inhibition Zone Diameter (mm) Study Reference
Candida glabrata15
Candida krusei18

The introduction of functional groups such as nitro has been shown to enhance antifungal activity significantly, indicating that structural modifications can lead to improved efficacy .

Q & A

Q. What are the established synthetic routes for Ethyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate?

The synthesis of this compound typically involves multi-step protocols, leveraging benzimidazole and thioether chemistry. Key methods include:

  • Alkylation and esterification : Reacting 2-mercaptobenzimidazole with 2-phenoxyethyl bromide to form the thioether intermediate, followed by esterification with ethyl chloroacetate under reflux conditions (monitored via TLC) .
  • Condensation reactions : Using 2-aminothiophenol with ethyl cyanoacetate or diethyl malonate in acidic conditions to form the benzimidazole core, followed by functionalization with phenoxyethylthio groups .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Key Reference
Alkylation-esterification2-phenoxyethyl bromide, chloroacetate65–75
Condensation2-aminothiophenol, diethyl malonate50–60

Q. How is the compound characterized structurally in research settings?

Structural characterization employs:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and molecular packing (e.g., crystallographic data from Acta Crystallographica confirms planarity of the benzimidazole ring) .
  • Spectroscopic techniques :
    • NMR : 1^1H and 13^13C NMR verify substitution patterns (e.g., phenoxyethylthio group integration at δ 3.8–4.2 ppm) .
    • FT-IR : Confirms ester C=O stretching (~1740 cm1^{-1}) and benzimidazole N-H vibrations (~3400 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate intermediate instability during synthesis?

Unstable intermediates (e.g., thioether precursors) require:

  • Temperature control : Maintaining reflux at 60–70°C to prevent decomposition .
  • In-situ monitoring : Using TLC or HPLC to track reaction progress and isolate intermediates promptly .
  • Protective atmospheres : Conducting reactions under nitrogen to avoid oxidation of sulfur-containing intermediates .

Q. What strategies are effective for derivatizing this compound to explore structure-activity relationships (SAR)?

Derivatization methods include:

  • Schiff base formation : Condensation with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) to introduce bioactivity-enhancing substituents .
  • Hydrazide formation : Reacting the ethyl ester with hydrazine hydrate to generate hydrazide intermediates for further functionalization (e.g., triazole or cinnamyl derivatives) .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and cell lines (e.g., MCF-7 vs. HeLa for cytotoxicity) .
  • Solubility factors : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure compound solubility in biological matrices .
  • Metabolite interference : Conduct metabolite profiling (via LC-MS) to identify active vs. inactive derivatives .

Q. What advanced analytical techniques are used to study reaction mechanisms involving this compound?

Mechanistic insights are gained through:

  • Isotopic labeling : 18^{18}O tracing in ester hydrolysis to elucidate cleavage pathways .
  • Computational modeling : DFT calculations to predict transition states in thioether formation or benzimidazole cyclization .
  • Kinetic studies : Monitoring reaction rates via UV-Vis spectroscopy under varying pH and temperature conditions .

Data Interpretation and Validation

Q. How should researchers address discrepancies in spectroscopic data during structural validation?

  • Cross-validation : Compare NMR/IR results with computational predictions (e.g., ChemDraw simulations) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 397.12) to rule out impurities .

Q. What methodologies are recommended for assessing the compound’s stability under storage conditions?

  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
  • Light sensitivity testing : Use UV chambers to evaluate photodegradation pathways .

Biological Activity and Applications

Q. How can the compound’s potential as a fluorescent sensor be evaluated?

  • Fluorescence quenching assays : Test interactions with metal ions (e.g., Cu2+^{2+}) or biomolecules (e.g., ATP) .
  • Quantum yield calculations : Compare emission intensities with reference fluorophores (e.g., fluorescein) .

Q. What in vivo models are suitable for studying its anti-inflammatory activity?

  • Rodent models : Carrageenan-induced paw edema in rats, with COX-2 inhibition assessed via ELISA .
  • Toxicity screening : Acute toxicity studies (LD50_{50}) in zebrafish or mice to establish safe dosing ranges .

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